molecular formula C26H36N4 B12009527 3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12009527
M. Wt: 404.6 g/mol
InChI Key: UYCOHJUWIRRETH-UHFFFAOYSA-N
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Description

3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C26H36N4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions

    Formation of Pyrido[1,2-a]benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

    Attachment of Undecylamino Group: The undecylamino group is typically introduced through nucleophilic substitution reactions, where an undecylamine reacts with a suitable leaving group on the pyrido[1,2-a]benzimidazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 3-Propyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the undecylamino group, in particular, may enhance its lipophilicity and ability to interact with lipid membranes, potentially increasing its efficacy in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C26H36N4

Molecular Weight

404.6 g/mol

IUPAC Name

3-propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H36N4/c1-3-5-6-7-8-9-10-11-14-18-28-25-19-21(15-4-2)22(20-27)26-29-23-16-12-13-17-24(23)30(25)26/h12-13,16-17,19,28H,3-11,14-15,18H2,1-2H3

InChI Key

UYCOHJUWIRRETH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)CCC

Origin of Product

United States

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